molecular formula C23H18N4O4 B2979156 N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921506-96-9

N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2979156
CAS No.: 921506-96-9
M. Wt: 414.421
InChI Key: RLOXZLUKEICSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzodioxole ring, a pyrazolopyridine core, and a carboxamide group

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: The initial step involves the synthesis of the pyrazolopyridine core through a condensation reaction between a suitable pyrazole derivative and a pyridine derivative.

    Introduction of the Benzodioxole Ring: The benzodioxole ring is introduced via a coupling reaction with a benzodioxole-containing reagent.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the benzodioxole or pyrazolopyridine rings, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, in cancer research, it may inhibit key enzymes involved in cell cycle regulation, thereby inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide stands out due to its unique combination of structural features and functional groups. Similar compounds include:

    This compound: This compound shares the benzodioxole and pyrazolopyridine core but differs in the substituents attached to these rings.

    Quinoline Derivatives: Compounds with a quinoline core that exhibit similar biological activities but differ in their structural framework and functional groups.

    Chalcone Derivatives: These compounds possess a chalcone backbone and exhibit a range of pharmacological activities, similar to the target compound but with distinct structural differences.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-2-10-26-12-17(22(28)24-15-8-9-19-20(11-15)31-14-30-19)21-18(13-26)23(29)27(25-21)16-6-4-3-5-7-16/h2-9,11-13H,1,10,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOXZLUKEICSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.